
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one, also known as CP-122,721, is a chemical compound that belongs to the class of piperazinone derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. CP-122,721 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting DAT, 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one increases the levels of dopamine in the synaptic cleft, which can improve cognitive function and reduce impulsivity and addictive behaviors.
Biochemical and Physiological Effects:
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has been shown to increase dopamine levels in the brain, which can improve cognitive function and reduce impulsivity and addictive behaviors. In animal models, 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has been shown to improve working memory and attention, and reduce hyperactivity and impulsivity. 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one is a potent and selective inhibitor of DAT, which makes it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders. However, 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one may have limitations in terms of its specificity and selectivity, and further studies are needed to fully understand its pharmacological properties.
未来方向
There are several future directions for the research on 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one. One potential application is in the treatment of ADHD, where 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one may improve cognitive function and reduce impulsivity and hyperactivity. Another potential application is in the treatment of drug addiction, where 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one may reduce drug-seeking behavior and relapse. Further studies are needed to fully understand the potential therapeutic applications of 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one, as well as its pharmacological properties and limitations.
合成方法
The synthesis of 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one involves the reaction of 2-chloro-6-fluoroaniline with 2-bromoacetyl bromide to form the intermediate 2-chloro-6-fluoro-N-(2-bromoacetyl)aniline. This intermediate is then reacted with prop-2-enoyl piperazine in the presence of a base to yield the final product, 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one. The synthesis of 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques.
科学研究应用
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. In animal models, 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one has been shown to increase dopamine levels in the brain, which may improve cognitive function and reduce impulsivity and addictive behaviors.
属性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c1-2-10(18)17-7-6-16-13(19)12(17)11-8(14)4-3-5-9(11)15/h2-5,12H,1,6-7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOYYGFZKYWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNC(=O)C1C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2739915.png)
![1-Ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2739916.png)
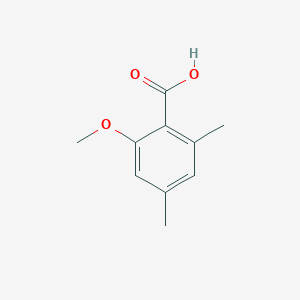
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2739919.png)
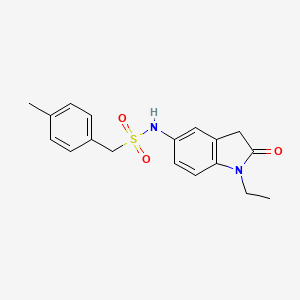

![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2739926.png)
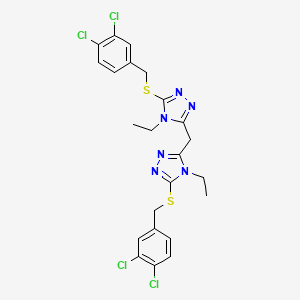
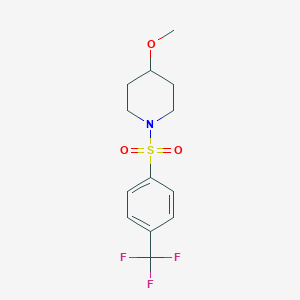
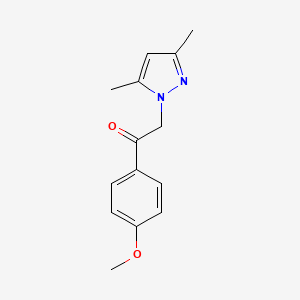
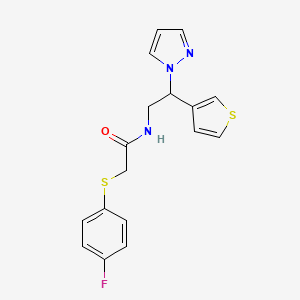
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2739934.png)
